An In-depth Technical Guide to 4-Bromo-4'-propylbiphenyl: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Bromo-4'-propylbiphenyl: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-4'-propylbiphenyl is a biphenyl derivative of significant interest in materials science and medicinal chemistry. Its rigid core structure, coupled with the reactive bromine atom and the propyl chain, makes it a versatile intermediate for the synthesis of liquid crystals and potentially bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, with a focus on data presentation and experimental methodology.
Chemical Structure and Properties
4-Bromo-4'-propylbiphenyl possesses the chemical formula C₁₅H₁₅Br. The structure consists of a biphenyl core, where one phenyl ring is substituted with a bromine atom at the 4-position, and the other phenyl ring is substituted with a propyl group at the 4'-position.
Diagram 1: Chemical Structure of 4-Bromo-4'-propylbiphenyl
Caption: 2D structure of 4-Bromo-4'-propylbiphenyl.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Bromo-4'-propylbiphenyl.
| Property | Value | Reference |
| CAS Number | 58743-81-0 | [1] |
| Molecular Formula | C₁₅H₁₅Br | [1] |
| Molecular Weight | 275.18 g/mol | [1] |
| Melting Point | 107-109 °C | [1] |
| Boiling Point | 349.5 °C at 760 mmHg | [1] |
| Flash Point | 161.8 °C | [1] |
| Density | 1.249 g/cm³ | [1] |
| XLogP3 | 5.6 | [1] |
| PSA | 0 Ų | [1] |
Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Data for 4-Bromo-4'-propylbiphenyl (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.55 | d | 2 | Aromatic protons ortho to Br |
| ~7.45 | d | 2 | Aromatic protons meta to Br |
| ~7.25 | d | 2 | Aromatic protons ortho to propyl group |
| ~7.15 | d | 2 | Aromatic protons meta to propyl group |
| ~2.60 | t | 2 | -CH₂- attached to the biphenyl ring |
| ~1.65 | sextet | 2 | -CH₂-CH₂-CH₃ |
| ~0.95 | t | 3 | -CH₃ |
Table 2: Predicted ¹³C NMR Data for 4-Bromo-4'-propylbiphenyl (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~141 | C-propyl |
| ~139 | C-Br |
| ~132 | CH (aromatic) |
| ~129 | CH (aromatic) |
| ~128 | CH (aromatic) |
| ~127 | CH (aromatic) |
| ~121 | C-C (biphenyl linkage) |
| ~38 | -CH₂- (propyl) |
| ~24 | -CH₂- (propyl) |
| ~14 | -CH₃ (propyl) |
Table 3: Predicted IR Absorption Bands for 4-Bromo-4'-propylbiphenyl
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1070 | Strong | C-Br stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Data for 4-Bromo-4'-propylbiphenyl
| m/z | Relative Abundance | Assignment |
| 274/276 | High | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |
| 195 | Medium | [M - Br]⁺ |
| 167 | High | [M - C₃H₇ - Br]⁺ (Biphenyl radical cation) |
| 152 | Medium | [C₁₂H₈]⁺ |
Experimental Protocols
The following is a detailed five-step synthesis protocol for 4-Bromo-4'-propylbiphenyl, adapted from patent CN108129258B.[5] This process starts from biphenyl and offers a total yield of over 56%.[5]
Diagram 2: Synthetic Workflow for 4-Bromo-4'-propylbiphenyl
Caption: Five-step synthesis of 4-Bromo-4'-propylbiphenyl.
Step 1: Synthesis of 4-Propionylbiphenyl (Friedel-Crafts Acylation)
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Materials: Biphenyl, propionyl chloride, aluminum chloride (AlCl₃), and a suitable organic solvent (e.g., dichloromethane).
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Procedure:
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To a stirred solution of biphenyl in the organic solvent, cool the mixture to 0-5 °C.
-
Slowly add aluminum chloride to the mixture.
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Add propionyl chloride dropwise while maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization.
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Step 2: Synthesis of 1-(Biphenyl-4-yl)propan-1-ol (Reduction)
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Materials: 4-Propionylbiphenyl, sodium borohydride (NaBH₄), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
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Dissolve 4-propionylbiphenyl in the solvent and cool the solution to 0-5 °C.
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Add sodium borohydride portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
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Quench the reaction by the slow addition of water.
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Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
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Step 3: Synthesis of 4-(Prop-1-en-1-yl)-1,1'-biphenyl (Dehydration)
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Materials: 1-(Biphenyl-4-yl)propan-1-ol, a catalytic amount of p-toluenesulfonic acid (p-TsOH), and a solvent capable of azeotropic removal of water (e.g., toluene).
-
Procedure:
-
Dissolve the alcohol in toluene and add p-TsOH.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 4: Synthesis of 4-Propylbiphenyl (Hydrogenation)
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Materials: 4-(Prop-1-en-1-yl)-1,1'-biphenyl, 5-10% Palladium on carbon (Pd/C), and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Procedure:
-
Dissolve the alkene in the solvent and add the Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain 4-propylbiphenyl.
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Step 5: Synthesis of 4-Bromo-4'-propylbiphenyl (Bromination)
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Materials: 4-Propylbiphenyl, liquid bromine, iron(III) chloride (FeCl₃), and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Procedure:
-
Dissolve 4-propylbiphenyl and a catalytic amount of FeCl₃ in the solvent.
-
Cool the mixture to 0-5 °C and slowly add liquid bromine dropwise.
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Allow the reaction to stir at room temperature for 15-20 hours.
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Quench the reaction with a solution of sodium thiosulfate or sodium bisulfite to remove excess bromine.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the final product.[5]
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Applications and Logical Relationships
4-Bromo-4'-propylbiphenyl is a valuable building block in several areas of chemical research and development.
Liquid Crystal Synthesis
The primary application of 4-Bromo-4'-propylbiphenyl is as a precursor for liquid crystal materials. The rigid biphenyl core provides the necessary anisotropy, while the propyl chain influences the mesophase properties. The bromine atom serves as a reactive handle for introducing other functional groups, such as a cyano group, through reactions like the Suzuki coupling, to fine-tune the dielectric anisotropy and other properties of the final liquid crystal molecule.
Diagram 3: Suzuki Coupling for Liquid Crystal Precursor Synthesis
Caption: A representative Suzuki coupling reaction.
Intermediate in Drug Discovery
The biphenyl scaffold is a common motif in many biologically active compounds. The presence of the bromine atom in 4-Bromo-4'-propylbiphenyl allows for its use in various cross-coupling reactions to build more complex molecules. These reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates. While specific biological activities of 4-Bromo-4'-propylbiphenyl itself are not widely reported, its derivatives could be explored for various therapeutic targets.
Safety and Handling
As with all brominated aromatic compounds, 4-Bromo-4'-propylbiphenyl should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-4'-propylbiphenyl is a key intermediate with significant potential in the fields of materials science and drug discovery. The detailed synthetic protocol provided in this guide offers a clear pathway for its preparation. While further experimental characterization is needed to fully elucidate its spectroscopic properties, the data from analogous compounds provide a useful reference. The versatility of its chemical structure ensures its continued importance as a building block for the creation of novel functional materials and complex organic molecules.
References
- 1. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-BROMO-4'-N-PENTYLBIPHENYL(63619-59-0) 1H NMR [m.chemicalbook.com]
- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-4'-methylbiphenyl | C13H11Br | CID 521291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
